molecular formula C72H48Cl2N6Ru B7803274 CID 11980975

CID 11980975

Cat. No. B7803274
M. Wt: 1169.2 g/mol
InChI Key: SKZWFYFFTOHWQP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 11980975 is a useful research compound. Its molecular formula is C72H48Cl2N6Ru and its molecular weight is 1169.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 11980975 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 11980975 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 11980975 involves a multi-step process starting from commercially available starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, hydrochloric acid, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride., Step 2: 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride., Step 3: The two acyl chlorides are then reacted with methylamine to form the corresponding amides., Step 4: The amides are then hydrolyzed with sodium hydroxide to form the corresponding acids., Step 5: The two acids are then reacted with hydrochloric acid to form the corresponding hydrochloride salts., Step 6: The two hydrochloride salts are then combined and treated with sodium bicarbonate to form the free base., Step 7: The free base is then treated with hydrochloric acid to form the final product, CID 11980975 hydrochloride.

properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZWFYFFTOHWQP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48Cl2N6Ru
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1169.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11980975

CAS RN

36309-88-3
Record name Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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